molecular formula C16H14O4 B1621261 Methyl 2-(4-formylphenoxy)-2-phenylacetate CAS No. 692754-44-2

Methyl 2-(4-formylphenoxy)-2-phenylacetate

Cat. No.: B1621261
CAS No.: 692754-44-2
M. Wt: 270.28 g/mol
InChI Key: WTMNVUIPZOZQIT-UHFFFAOYSA-N
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Description

Methyl 2-(4-formylphenoxy)-2-phenylacetate: is an organic compound with the molecular formula C16H14O4. This compound is characterized by the presence of a formyl group attached to a phenoxy moiety, which is further connected to a phenylacetate structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-formylphenoxy)-2-phenylacetate typically involves the reaction of 4-formylphenol with methyl 2-bromo-2-phenylacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-formylphenoxy)-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

Scientific Research Applications

Methyl 2-(4-formylphenoxy)-2-phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical transformations.

    Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-formylphenoxy)-2-phenylacetate involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the formyl group can form covalent bonds with the active site of the enzyme, thereby inhibiting its activity. The phenoxy and phenylacetate moieties can enhance the binding affinity and specificity of the compound towards its target .

Comparison with Similar Compounds

Methyl 2-(4-formylphenoxy)-2-phenylacetate can be compared with other similar compounds such as:

  • Methyl 2-(4-acetylphenoxy)-2-phenylacetate
  • Methyl 2-(4-bromophenoxy)-2-phenylacetate
  • Methyl 2-(4-nitrophenoxy)-2-phenylacetate

These compounds share similar structural features but differ in the functional groups attached to the phenoxy moiety. The presence of different functional groups can significantly influence the reactivity and applications of these compounds. For instance, the acetyl derivative may have different reactivity in nucleophilic substitution reactions compared to the formyl derivative .

Properties

IUPAC Name

methyl 2-(4-formylphenoxy)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16(18)15(13-5-3-2-4-6-13)20-14-9-7-12(11-17)8-10-14/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMNVUIPZOZQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377243
Record name methyl 2-(4-formylphenoxy)-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692754-44-2
Record name methyl 2-(4-formylphenoxy)-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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